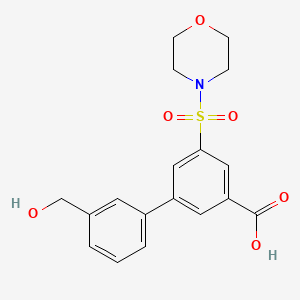

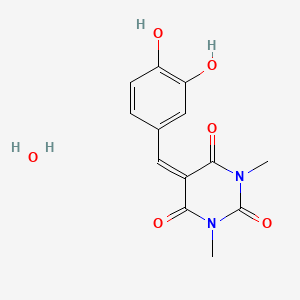

![molecular formula C14H18ClNO2 B5301910 8-(3-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5301910.png)

8-(3-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and other characteristics. Unfortunately, specific information about the physical and chemical properties of “8-(3-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane” is not available in the sources I found .科学研究应用

Synthesis of Spirotetramat

Spirotetramat is a second-generation insecticide known for its efficacy and safety for crops. The compound “8-(3-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane” serves as a key intermediate in its synthesis. The process involves catalytic hydrogenation, oxidation, and the Bucherer–Bergs reaction . Spirotetramat exhibits unique two-way internal absorption and transport properties, allowing it to be transported to any part of the plant, effectively preventing egg hatching and larval development of pests .

Asymmetric Synthesis

The asymmetric construction of spiro compounds, such as spiro[4.5]deca-6,9-dien-8-ones, which feature challenging vicinal quaternary carbons, can be facilitated by the compound . This is achieved through a Pd-catalyzed decarboxylative strategy, utilizing modular vinyl methylene cyclic carbonates and p-quinone methides as reaction partners . The process is notable for its room temperature operation and the generation of CO2 as the sole by-product .

Development of Novel Antibiotics and Anticancer Agents

The compound’s structural motif is valuable in the stereoselective synthesis of 1,6,9-trioxaspiro[4.5]decane ring systems. These systems are crucial for structure-activity relationship studies, potentially leading to novel antibiotics and selective anticancer agents .

作用机制

Target of Action

The primary target of 8-(3-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane is the Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a crucial component of the necroptosis signaling pathway, a type of programmed cell death . This pathway is involved in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases .

Mode of Action

The compound interacts with RIPK1 by inserting its benzyl groups into a deep hydrophobic pocket of the protein, forming T-shaped π–π interactions . This interaction inhibits the activity of RIPK1, thereby disrupting the necroptosis signaling pathway .

Biochemical Pathways

The inhibition of RIPK1 by 8-(3-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane affects the necroptosis signaling pathway . This pathway involves other proteins such as RIPK3 and the mixed lineage kinase domain-like protein (MLKL) pseudokinase . The disruption of this pathway can alleviate the symptoms of diseases associated with necroptosis .

Pharmacokinetics

The pharmacokinetic properties of 8-(3-chlorobenzyl)-1,4-dioxa-8-azaspiro[4The compound’s molecular weight is294.73 g/mol , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The inhibition of RIPK1 by 8-(3-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane disrupts the necroptosis signaling pathway . This disruption can prevent the progression of diseases associated with necroptosis, such as inflammatory, neurodegenerative, infectious, and malignant diseases .

Action Environment

The action, efficacy, and stability of 8-(3-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane can be influenced by various environmental factors. For instance, the compound’s Log Kow (KOWWIN v1.67 estimate) is 4.59 , suggesting that it is moderately lipophilic This property can affect its distribution within the body and its interaction with biological membranes.

属性

IUPAC Name |

8-[(3-chlorophenyl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO2/c15-13-3-1-2-12(10-13)11-16-6-4-14(5-7-16)17-8-9-18-14/h1-3,10H,4-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HANVYZGHQSYHHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCCO2)CC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(3-Chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({1-[(4,5-dimethyl-2-furyl)methyl]pyrrolidin-3-yl}methyl)-N'-phenylurea](/img/structure/B5301836.png)

![4-(1H-imidazol-1-yl)-1-[(1-pyridin-2-yl-1H-pyrrol-2-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B5301845.png)

![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B5301846.png)

![N-cyclopropyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5301850.png)

![3-[4-(difluoromethoxy)phenyl]-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5301858.png)

![4-{2-[(3-phenyl-2-propen-1-yl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B5301887.png)

![2-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5301894.png)

![2-[3-(diphenylmethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-N-methylacetamide](/img/structure/B5301907.png)

![4-amino-N-{2-[(2-fluorobenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5301911.png)